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molecular formula C14H16ClN3O2 B1683231 Triadimefon CAS No. 43121-43-3

Triadimefon

Cat. No. B1683231
M. Wt: 293.75 g/mol
InChI Key: WURBVZBTWMNKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04229459

Procedure details

587 g (2 mols) of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one were dissolved in 3 liters of methanol. A total of 80 g (2 mols) of sodium borohydride was added, in portions of 5 g each, to this solution at 0° to 10° C., while stirring and cooling with ice, and the mixture was stirred at 5° to 10° C. for 2 hours and then at room temperature for 12 hours. It was then cooled to 10° C. and 300 g (3 mols) of concentrated aqueous hydrochloric acid were added at 10° to 20° C. After stirring at room temperature for six hours, the resulting suspension was diluted with 3.8 liters of water which contained 400 g (4.8 mols) of sodium bicarbonate. The precipitate thereby formed was filtered off. 502 g (85% of theory) of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-ol of melting point 112°-117° C. were obtained. ##STR12##
Quantity
587 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
400 g
Type
reactant
Reaction Step Four
Name
Quantity
3.8 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:20]=[CH:19][C:5]([O:6][CH:7]([N:14]2[CH:18]=[N:17][CH:16]=[N:15]2)[C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:4][CH:3]=1.[BH4-].[Na+].Cl.C(=O)(O)[O-].[Na+]>CO.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH:7]([N:14]2[CH:18]=[N:17][CH:16]=[N:15]2)[CH:8]([OH:13])[C:9]([CH3:11])([CH3:12])[CH3:10])=[CH:19][CH:20]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
587 g
Type
reactant
Smiles
ClC1=CC=C(OC(C(C(C)(C)C)=O)N2N=CN=C2)C=C1
Name
Quantity
3 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
300 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
400 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
3.8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with ice
STIRRING
Type
STIRRING
Details
the mixture was stirred at 5° to 10° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirring at room temperature for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The precipitate thereby formed
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=CC=C(OC(C(C(C)(C)C)O)N2N=CN=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 502 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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